Boc-(S)-3-amino-2-phenylpropan-1-ol
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Overview
Description
Boc-(S)-3-amino-2-phenylpropan-1-ol is a compound that features a tert-butyloxycarbonyl (Boc) protected amino group. This compound is significant in organic synthesis, particularly in the field of peptide synthesis, due to its stability and ease of deprotection.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-(S)-3-amino-2-phenylpropan-1-ol typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out under aqueous or anhydrous conditions . The Boc group is stable towards most nucleophiles and bases, making it a versatile protecting group in organic synthesis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and heterogeneous catalysts can enhance efficiency and productivity .
Chemical Reactions Analysis
Types of Reactions
Boc-(S)-3-amino-2-phenylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: Using reagents like KMnO4 or OsO4.
Reduction: Using reagents like LiAlH4 or NaBH4.
Substitution: Nucleophilic substitution reactions involving electrophiles such as RCOCl or RCHO.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: RCOCl in the presence of a base like pyridine.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Boc-(S)-3-amino-2-phenylpropan-1-ol is widely used in:
Chemistry: As a building block in peptide synthesis.
Biology: In the study of enzyme-substrate interactions.
Medicine: In the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: In the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The Boc group in Boc-(S)-3-amino-2-phenylpropan-1-ol protects the amino group from unwanted reactions during synthesis. The mechanism involves the formation of a stable carbamate, which can be selectively deprotected under acidic conditions, such as with trifluoroacetic acid . This selective protection and deprotection process is crucial in stepwise synthesis .
Comparison with Similar Compounds
Similar Compounds
Fmoc-(S)-3-amino-2-phenylpropan-1-ol: Uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
Cbz-(S)-3-amino-2-phenylpropan-1-ol: Uses a carbobenzoxy (Cbz) protecting group.
Uniqueness
Boc-(S)-3-amino-2-phenylpropan-1-ol is unique due to its stability under basic conditions and ease of deprotection under acidic conditions. This makes it particularly useful in peptide synthesis where selective protection and deprotection are crucial .
Properties
Molecular Formula |
C14H21NO3 |
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Molecular Weight |
251.32 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-3-hydroxy-2-phenylpropyl]carbamate |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15-9-12(10-16)11-7-5-4-6-8-11/h4-8,12,16H,9-10H2,1-3H3,(H,15,17)/t12-/m0/s1 |
InChI Key |
GVWMKFBBAJMCBC-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](CO)C1=CC=CC=C1 |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CO)C1=CC=CC=C1 |
Origin of Product |
United States |
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